Isomalt (Standard)

Polyol metabolism Energy value Small intestinal absorption

Isomalt (E953) is a non-hygroscopic, dual-component polyol uniquely blending 1,6-GPS and 1,1-GPM. This USP-NF grade mixture provides high thermal stability (145–150°C) and low GI tolerance impact versus single-molecule sugar alcohols. Ideal for sugar-free hard candies, lozenges, and moisture-sensitive pharmaceutical tableting. Verify ≥98% assay compliance.

Molecular Formula C24H48O22
Molecular Weight 688.6 g/mol
Cat. No. B12420541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomalt (Standard)
Molecular FormulaC24H48O22
Molecular Weight688.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
InChIInChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1
InChIKeyRWJWQKXVEITNKS-LOMJZHBZSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 100 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Isomalt (E953) as a Dual-Component Sugar Alcohol with Defined Monograph Specifications


Isomalt (E953, hydrogenated isomaltulose) is a bulk sugar alcohol (polyol) derived from sucrose via enzymatic rearrangement followed by catalytic hydrogenation [1]. Chemically, it is a defined mixture of two stereoisomeric disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM) [2]. This dual-component nature, which is unique among common polyols, distinguishes it from single-molecule sweeteners like maltitol, lactitol, or sorbitol. As a pharmaceutical and food-grade excipient, it is characterized by a low hygroscopicity, high thermal stability (melting range 145–150 °C), and a sweetness profile approximately 45–60% that of sucrose without a cooling effect [3].

Why Isomalt Cannot Be Readily Substituted by Maltitol, Lactitol, or Sorbitol in Critical Formulations


Generic substitution among sugar alcohols is not advisable due to profound differences in intestinal absorption, caloric density, and gastrointestinal (GI) tolerance. While all polyols share a reduced caloric and glycemic impact compared to sugars, their physiological handling diverges significantly. For instance, small intestinal malabsorption for isomalt is 40%, compared to 84% for lactitol, which directly dictates colonic fermentation load and osmotic activity [1]. Furthermore, the distinct dual-component structure of isomalt confers unique physicochemical properties, such as a high melting point and non-hygroscopicity, which are not replicated by the single-molecule structures of maltitol or sorbitol [2]. Therefore, substituting isomalt with another polyol risks altering energy value labeling, exacerbating laxative side effects, or compromising the physical integrity of a solid dosage form or confection.

Quantitative Differentiation Guide for Isomalt Procurement: Head-to-Head Evidence vs. Key Polyol Alternatives


Intestinal Malabsorption and Energy Value: Isomalt vs. Lactitol and Maltitol

In a direct head-to-head study, isomalt demonstrates a significantly lower rate of small intestinal malabsorption (40% ± 7%) compared to lactitol (84% ± 14%) (p<0.05), and a similar rate to maltitol (44% ± 7%). This physiological difference results in a calculated energy value of 2.8 ± 0.1 kcal/g for isomalt, which is statistically significantly higher than lactitol (2.3 ± 0.3 kcal/g, p<0.05) but not significantly different from sorbitol (2.7 ± 0.2 kcal/g) [1].

Polyol metabolism Energy value Small intestinal absorption Hydrogen breath test

Gastrointestinal Tolerance: Dose-Response Comparison of Isomalt vs. Lactitol and Maltitol

A direct comparative study assessed GI symptoms after ingestion of milk chocolate containing 40 g or 30 g of isomalt, lactitol, or maltitol. At a 40 g dose, isomalt increased all symptoms including mild laxation (P < 0.01), but unlike lactitol, none were rated severe. Reducing the isomalt dose to 30 g significantly improved tolerance, with only mild borborygms (P < 0.01) and no increase in bowel motion frequency (P = 0.35). In contrast, 30 g lactitol still caused significant increases in all symptoms [1]. Maltitol did not cause laxation at either 30 g or 40 g (P = 0.13) [1].

Gastrointestinal tolerance Laxation Flatulence Polyol dose-response

Postprandial Glycemic and Insulinemic Response: Isomalt vs. Sucrose in Solid Food Matrices

In a series of randomized controlled trials, replacing sugar 1:1 with isomalt in various sweets (chocolate, candies, mints, jam) led to a significantly lower blood glucose response. The incremental glucose peak (iCmax) was reduced by 46% to 83% across all tested products compared to their sugar-sweetened counterparts (all p<0.05). Corresponding reductions in insulin response were also observed [1].

Glycemic index Insulin response Postprandial glucose Blood glucose management

Enamel Demineralization Inhibition: Isomalt-Containing Mouthrinse vs. Fluoride-Only Mouthrinse

A microbial caries model study demonstrated that a mouthrinse containing 1% Isomalt, 225 ppm fluoride, and 0.05% CPC (IFC) was significantly more effective at inhibiting enamel demineralization than a fluoride-only (F) mouthrinse. Intergroup comparison of surface microhardness change (%ΔSMH) showed significantly less demineralization for the IFC group compared to the IF, FC, and F groups (P < 0.001) [1].

Dental caries Enamel demineralization Non-cariogenic Mouthrinse formulation

Aqueous Solubility and Hygroscopicity: Isomalt vs. Sucrose and Other Polyols

Isomalt exhibits distinctly low aqueous solubility (24.5% at ambient temperature) compared to sucrose and most other polyols. Its non-hygroscopic nature remains stable up to approximately 85% relative humidity [1]. This contrasts sharply with the higher solubility of sorbitol and xylitol, and the moderate solubility of maltitol, which is closer to that of sucrose [2].

Solubility Hygroscopicity Confectionery Solid dosage form stability

Validated Application Scenarios for Isomalt Based on Quantitative Comparative Evidence


Sugar-Free Hard-Boiled Sweets and Lozenges with High Physical Stability

The low hygroscopicity and high melting point (145–150 °C) of isomalt make it the polyol of choice for sugar-free hard candies and pharmaceutical lozenges where surface stickiness and moisture absorption must be minimized during storage. Unlike sorbitol or xylitol, which are highly hygroscopic, isomalt maintains product crispness and visual clarity [1]. The evidence of a reduced glycemic response (46–83% iCmax reduction vs. sugar) further supports its use in diabetic-friendly confectionery [2].

Calorie-Controlled Chocolate and Baked Goods with Defined Laxation Threshold

For sugar-free chocolate and baked goods, isomalt offers a defined energy value of 2.8 kcal/g, which is lower than maltitol (3.1 kcal/g) [1]. Product developers can leverage the dose-response GI tolerance data to set safe serving sizes; a 30 g serving of isomalt is demonstrated to be well-tolerated without increasing bowel movement frequency, whereas a 30 g dose of lactitol is not [2]. This allows for formulation with a clear, evidence-based upper limit to minimize consumer GI complaints.

Functional Oral Care Formulations (Mouthrinses and Toothpastes)

Beyond its inherent non-cariogenicity, isomalt has a demonstrated synergistic effect when combined with fluoride. The direct comparative evidence shows that a mouthrinse containing 1% isomalt, 225 ppm fluoride, and CPC inhibits enamel demineralization significantly more effectively than a fluoride-only formulation (p<0.001) [3]. This positions isomalt as a functional active ingredient in advanced oral care products aimed at caries prevention.

Pharmaceutical Excipient Applications Requiring High-Purity Monograph Compliance

As a USP-NF and EU (E 953) monograph-grade material, isomalt is a defined mixture of 1,6-GPS and 1,1-GPM with an assay specification of 98.0–102.0% [4]. Its non-hygroscopic nature and excellent pH/heat stability [5] make it suitable as a tablet filler/binder or coating agent where moisture sensitivity is a concern. The dual-component composition provides a different crystalline matrix compared to single-molecule polyols like mannitol, potentially offering unique dissolution or compaction properties.

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